molecular formula C10H12N2O4 B4941409 N-(aminocarbonyl)tyrosine

N-(aminocarbonyl)tyrosine

Cat. No. B4941409
M. Wt: 224.21 g/mol
InChI Key: PNLKYZVGQWCHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(aminocarbonyl)tyrosine (N-Ac-Tyr) is a modified form of the amino acid tyrosine. It has gained significant attention in the scientific community due to its potential applications in biological research. N-Ac-Tyr has been found to exhibit unique biochemical and physiological effects, making it an attractive target for researchers.

Mechanism of Action

The mechanism of action of N-(aminocarbonyl)tyrosine is not fully understood. However, it has been proposed that N-(aminocarbonyl)tyrosine can form a covalent bond with the nucleophilic amino acid residues in proteins, such as lysine and cysteine. This covalent bond can alter the structure and function of the protein, leading to changes in its biochemical and physiological properties.
Biochemical and Physiological Effects:
N-(aminocarbonyl)tyrosine has been found to exhibit unique biochemical and physiological effects. It has been shown to increase the stability and solubility of proteins, making it a useful tool for protein engineering. N-(aminocarbonyl)tyrosine has also been found to affect the activity of enzymes, such as proteases and kinases. Additionally, N-(aminocarbonyl)tyrosine has been found to affect the cellular localization and trafficking of proteins.

Advantages and Limitations for Lab Experiments

The use of N-(aminocarbonyl)tyrosine in lab experiments has several advantages. It can be incorporated into proteins using genetic code expansion techniques, allowing for the labeling of specific proteins in live cells or organisms. N-(aminocarbonyl)tyrosine can also improve the stability and solubility of proteins, making it a useful tool for protein engineering. However, the use of N-(aminocarbonyl)tyrosine also has limitations. Its covalent modification of proteins can alter their structure and function, potentially leading to unintended effects. Additionally, the synthesis of N-(aminocarbonyl)tyrosine can be challenging, and the purity of the synthesized product can affect its performance in experiments.

Future Directions

There are several future directions for the use of N-(aminocarbonyl)tyrosine in scientific research. One direction is the development of new techniques for the incorporation of N-(aminocarbonyl)tyrosine into proteins. Another direction is the study of the effects of N-(aminocarbonyl)tyrosine on protein-protein interactions and signaling pathways. Additionally, the use of N-(aminocarbonyl)tyrosine in drug discovery and development is an area of interest. Overall, the unique properties of N-(aminocarbonyl)tyrosine make it a promising tool for a variety of scientific research applications.

Synthesis Methods

N-(aminocarbonyl)tyrosine can be synthesized through the reaction of tyrosine with an activated form of carbon dioxide, such as carbonyldiimidazole. The reaction results in the formation of N-(aminocarbonyl)tyrosine and carbon dioxide. The purity of the synthesized N-(aminocarbonyl)tyrosine can be improved through purification techniques such as recrystallization or column chromatography.

Scientific Research Applications

N-(aminocarbonyl)tyrosine has been used in a variety of scientific research applications, including protein labeling, protein engineering, and the study of protein-protein interactions. N-(aminocarbonyl)tyrosine can be incorporated into proteins through genetic code expansion techniques, allowing for the labeling of specific proteins in live cells or organisms. This technique has been used to study protein dynamics, localization, and interactions. N-(aminocarbonyl)tyrosine has also been used in protein engineering to improve the stability and solubility of proteins.

properties

IUPAC Name

2-(carbamoylamino)-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c11-10(16)12-8(9(14)15)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5H2,(H,14,15)(H3,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLKYZVGQWCHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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